N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold linked to a benzenesulfonamide group. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the thiazolo-pyridine moiety .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-25(23,15-5-2-1-3-6-15)21-14-10-8-13(9-11-14)17-20-16-7-4-12-19-18(16)24-17/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYXLNRNZMKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core can be synthesized through the annulation of a thiazole ring with a pyridine ring.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Introduction of Benzenesulfonamide Group: The final step involves the sulfonation of the phenyl ring with benzenesulfonyl chloride under basic conditions to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound integrates two key moieties:
- Thiazolo[5,4-b]pyridine Core : Known for diverse biological activities.
- Benzenesulfonamide Moiety : Associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can outperform standard antibiotics like ampicillin against various bacterial strains.
Anticancer Potential
The sulfonamide group in this compound is believed to inhibit enzymes involved in cancer progression. Preliminary studies suggest interference with the phosphoinositide 3-kinase (PI3K) pathways, which are crucial for tumor growth and survival. The compound has shown promising results in inhibiting PI3K with an IC50 value as low as 3.6 nM in specific assays .
Case Studies and Research Findings
- Thiazolo[5,4-b]pyridine Derivatives : A series of novel derivatives were designed and synthesized, showing a broad spectrum of pharmacological activities including strong PI3K inhibitory activity. The structure-activity relationship (SAR) studies highlighted the importance of the sulfonamide functionality in enhancing biological activity .
- Antiviral Activity : Some thiazolo[5,4-b]pyridine compounds have demonstrated antiviral properties against viruses such as Herpes Simplex and Influenza B. These compounds were tested in vivo with significant results indicating their potential as antiviral agents .
- Pharmacological Studies : Ongoing research continues to explore the interactions of this compound with various biological targets. The electron-deficient aryl group enhances its acidic sulfonamide NH proton, allowing for stronger interactions with targets such as lys802 in PI3Kα.
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . The sulfonamide group plays a crucial role in binding to the active site of the enzyme through hydrogen bonding interactions .
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Pyridine Cores
Compounds sharing the thiazolo[5,4-b]pyridine scaffold but differing in substituents demonstrate varied pharmacological profiles:
- N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (): Replaces the benzenesulfonamide group with a 1-naphthamide moiety.
- N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (): Features a methanesulfonamide group and a methyl substituent on the phenyl ring, which could alter steric interactions and metabolic stability .
Key Insight : The benzenesulfonamide group in the target compound balances hydrophilicity and target binding, offering a middle ground between highly lipophilic (e.g., naphthamide) and smaller sulfonamide derivatives.
Pyrazole- and Triazole-Based Sulfonamides
- 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (): A pyrazole-sulfonamide hybrid with demonstrated anticancer activity against colon cancer.
- Triazole-thiones (): These compounds exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and binding modes. The thiazolo-pyridine scaffold in the target compound lacks this tautomerism, which may confer greater structural stability .
Anticancer Activity and IC50 Comparisons
While direct IC50 data for the target compound is unavailable, structurally related sulfonamides provide context:
Key Insight : The thioureido group in Compound 9 () enhances hydrogen-bonding interactions, contributing to lower IC50 values. The target compound’s benzenesulfonamide group may require optimization (e.g., introducing electron-withdrawing substituents) to improve potency.
Biological Activity
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group and a benzenesulfonamide moiety. This unique structure contributes to its biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes.
Target Enzyme: Phosphoinositide 3-Kinase (PI3K)
This compound primarily targets PI3K. The inhibition of this enzyme affects the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival. By interfering with this pathway, the compound exhibits potential anti-cancer properties.
Biochemical Pathways Affected
- Cell Cycle Regulation : Inhibition of PI3K disrupts normal cell cycle progression.
- Apoptosis : The compound may induce apoptosis in cancer cells by modulating survival signaling pathways.
- Metabolic Effects : Alters cellular metabolism by affecting glucose uptake and utilization.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Research indicates IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines, suggesting potent anti-tumor activity .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 3.9 µg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazolo[5,4-b]pyridine derivatives, including this compound:
- Antitumor Activity :
- Anticonvulsant Properties :
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide and its derivatives?
Methodology: Synthesis typically involves:
- Suzuki–Miyaura coupling to form the thiazolo-pyridine core, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
- Buchwald–Hartwig amination for introducing sulfonamide groups, optimized with ligands like XPhos and bases such as Cs₂CO₃ .
- Microwave-assisted synthesis to enhance reaction efficiency (e.g., 100–150°C, 30–60 min) . Key reagents include DMF or THF as solvents, and purification via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodology:
- ¹H/¹³C NMR to confirm regiochemistry of the thiazolo-pyridine ring and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bonds .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What is the primary biological target and mechanism of action?
Methodology:
- The compound inhibits phosphoinositide 3-kinase (PI3K) , particularly the α-isoform, by binding to the ATP pocket via hydrogen bonds (e.g., with Val851) and hydrophobic interactions .
- IC₅₀ values for PI3Kα inhibition range from 2–50 nM in kinase assays, validated via Western blotting of downstream targets (e.g., phosphorylated AKT) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Methodology:
- Temperature modulation : Higher yields (75–90%) achieved at 120°C in microwave-assisted steps vs. conventional heating (50–60%) .
- Solvent selection : Polar aprotic solvents (DMAC) improve solubility of intermediates .
- Catalyst screening : Pd(OAc)₂ with SPhos ligand increases coupling efficiency by 20% compared to PdCl₂ .
- Additives : Molecular sieves (3Å) reduce side reactions in sulfonylation steps .
Q. How do structural modifications influence bioactivity?
Structure–Activity Relationship (SAR) Insights:
| Substituent Position | Modification | Effect on PI3Kα IC₅₀ | Reference |
|---|---|---|---|
| Para-sulfonamide | Fluorine addition | IC₅₀ ↓ from 50 nM → 2 nM (enhanced H-bonding) | |
| Thiazolo-pyridine C2 | Methyl group | IC₅₀ ↑ from 10 nM → 100 nM (steric hindrance) | |
| Benzamide linker | Cyclopentane vs. phenyl | Improved solubility; IC₅₀ ~15 nM |
Q. How to address discrepancies in enzymatic inhibition data across studies?
Methodology:
- Assay standardization : Use recombinant PI3K isoforms (e.g., PI3Kα vs. PI3Kγ) to avoid off-target effects .
- Control normalization : Include staurosporine as a pan-kinase inhibitor control to validate selectivity .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to account for variability in ATP concentrations or incubation times .
Q. What in vitro assays validate kinase inhibition and cellular efficacy?
Methodology:
- Cell proliferation assays : Dose-dependent inhibition (e.g., 1–10 µM) in MCF-7 breast cancer cells, measured via MTT .
- Apoptosis markers : Caspase-3/7 activation quantified via fluorometric assays .
- Synergy studies : Co-treatment with paclitaxel reduces IC₅₀ by 40% via compensatory pathway blockade .
Q. Can synergistic combinations enhance compound efficacy?
Methodology:
- Cell-penetrating peptides (CPPs) : Conjugation with polyarginine tags improves cellular uptake by 3-fold, enhancing antibacterial activity (MIC ↓ from 32 µg/mL → 8 µg/mL) .
- Nanoparticle encapsulation : PLGA-based NPs increase bioavailability in murine models, reducing tumor volume by 60% vs. free drug .
Q. What advanced analytical methods assess stability and degradation pathways?
Methodology:
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze via HPLC-UV/PDA to identify hydrolytic cleavage products .
- LC-MS/MS : Detect oxidative metabolites (e.g., sulfone derivatives) in simulated hepatic microsomal assays .
Q. How can computational methods predict off-target interactions?
Methodology:
- Molecular docking : Glide SP scoring identifies potential binding to VEGFR2 (docking score: −9.2 kcal/mol) .
- Molecular dynamics (MD) simulations : 100-ns simulations in explicit solvent validate PI3Kα binding stability (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
